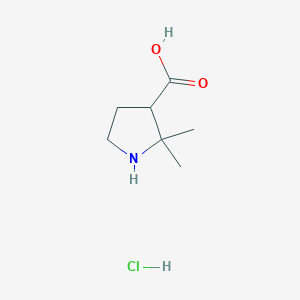

2,2-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

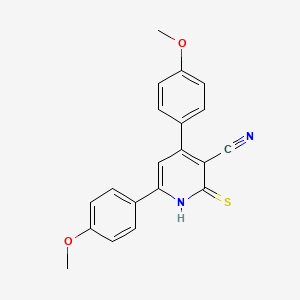

Synthesis Analysis

The synthesis of related compounds involves the preparation of pyrrolidine and pyridine derivatives through various chemical reactions. For instance, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involves hydrolysis of corresponding nitriles, which are prepared by reacting sodium enolates with cyanoacetamide . Another synthesis method described is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to produce 2,3-disubstituted pyrrolidines and piperidines .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations using density functional theory (DFT) . These studies provide insights into the molecular conformations, electronic transitions, and vibrational analysis, which are crucial for understanding the behavior of these molecules.

Chemical Reactions Analysis

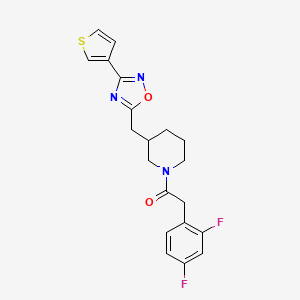

The chemical reactivity of related compounds has been explored through various reactions. For example, the reaction of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride with different nucleophiles leads to a diverse library of compounds, including dithiocarbamates, thioethers, and various ring-closed products . Additionally, the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides involves constructing aminoalkyl chains on the pyrrole nucleus .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental and theoretical studies. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The vibrational analysis and binding energy calculations provide information on the stability and interactions within the molecular systems . Furthermore, the reactivity descriptors such as Fukui functions and electrophilicity indices help identify reactive sites within the molecules .

Wissenschaftliche Forschungsanwendungen

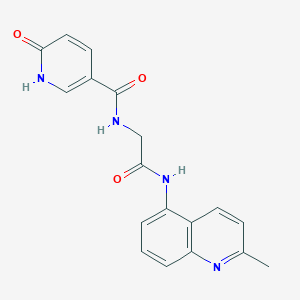

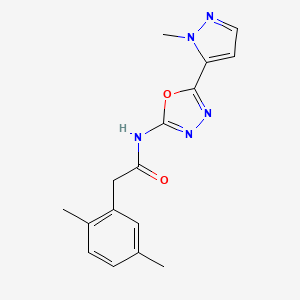

Acid−Amide Intermolecular Hydrogen Bonding

2,2-dimethylbutynoic acid with a pyridone terminus has been shown to form an intermolecular hydrogen-bonded dimer with hydrogen bonding between the amide and carboxylic acid group. This discovery is significant in the study of molecular recognition and intermolecular interactions (Wash et al., 1997).

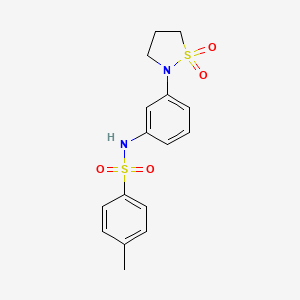

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride, has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process highlights the versatility of this class of compounds in synthetic chemistry (Roman, 2013).

Synthesis of 2-Acylamino-2-deoxy-D-glucopyranose Derivatives

Dimethylphosphinothioic mixed anhydrides of carboxylic acids, closely related to 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride, have been used for N-acylation of 2-amino-2-deoxy-D-glucopyranose derivatives. This method allows for N-acylation without protecting the hydroxyl functions, showcasing the compound's potential in carbohydrate chemistry (Inazu et al., 1988).

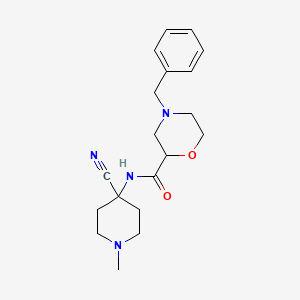

Mechanism of Amide Formation

Studies on the mechanism of amide formation in aqueous media using compounds similar to 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride have provided insights into bioconjugation processes. This research is crucial in understanding the chemical interactions in biological systems (Nakajima & Ikada, 1995).

Synthesis and Properties of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides Hydrochlorides

A series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides were prepared and evaluated as cytostatic agents. This demonstrates the application of these compounds in medicinal chemistry and drug development (Bielawski et al., 1993).

Determination of Small Halogenated Carboxylic Acid Residues in Drug Substances

A method involving derivatization followed by high performance liquid chromatography for the determination of small halogenated carboxylic acids in drug substances has been developed. This research is significant in ensuring the safety and efficacy of pharmaceuticals (Hou et al., 2016).

Construction of Zn(II) Complexes

New Zn(II) complexes based on different organic-carboxylic acids have been synthesized, demonstrating the potential of 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride in coordination chemistry (Zhou et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)5(6(9)10)3-4-8-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCDRHSKVCTWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)

![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)

![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)

![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)